Tert-butyl 3-amino-2-methylpropanoate

Description

BenchChem offers high-quality Tert-butyl 3-amino-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-amino-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

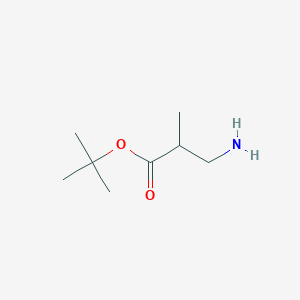

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-amino-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDAFFAFDGDAGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 3 Amino 2 Methylpropanoate

Chemoenzymatic and Biocatalytic Approaches to Enantiomerically Pure Tert-butyl 3-amino-2-methylpropanoate

Chemoenzymatic and biocatalytic methods offer elegant and environmentally benign routes to chiral compounds, often providing high enantioselectivity under mild reaction conditions. These strategies have been explored for the synthesis of enantiomerically pure tert-butyl 3-amino-2-methylpropanoate through various enzymatic transformations.

Enantioselective Transformation of Prochiral Precursors

The enantioselective transformation of prochiral precursors using enzymes is a powerful strategy for establishing stereocenters. While specific enzymatic routes directly yielding tert-butyl 3-amino-2-methylpropanoate are not extensively documented in publicly available literature, the broader success of enzymes like Baeyer-Villiger monooxygenases in the kinetic resolution of β-amino ketones provides a strong precedent. nih.gov These enzymes can selectively oxidize one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the oxidized product, both in high enantiomeric purity. Such approaches could theoretically be adapted for precursors of tert-butyl 3-amino-2-methylpropanoate.

Another promising enzymatic approach involves the use of lipases. Lipases are widely used for the kinetic resolution of racemic esters and alcohols. For instance, lipase (B570770) PSIM from Burkholderia cepacia has been effectively used in the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts to produce enantiomerically pure β-amino acids and the corresponding unreacted esters. mdpi.com This methodology could be directly applicable to a racemic mixture of tert-butyl 3-amino-2-methylpropanoate to isolate one of its enantiomers.

The following table summarizes the potential application of enzymatic resolutions for producing enantiopure β-amino esters, which could be analogous to the synthesis of tert-butyl 3-amino-2-methylpropanoate.

| Enzyme | Substrate Type | Transformation | Potential Product | Enantioselectivity (E) | Reference |

| Baeyer-Villiger Monooxygenases | Racemic β-Amino Ketones | Kinetic Resolution | Enantiopure β-Amino Ketones/Esters | >200 | nih.gov |

| Lipase PSIM (Burkholderia cepacia) | Racemic β-Amino Carboxylic Esters | Enantioselective Hydrolysis | Enantiopure β-Amino Esters and β-Amino Acids | >200 | mdpi.com |

Application of Chiral Pool Strategy via Derivatization

The chiral pool strategy leverages readily available, enantiomerically pure natural products, such as α-amino acids, as starting materials for the synthesis of more complex chiral molecules. This approach has been successfully employed in the synthesis of various β-amino acids and their derivatives. researchgate.netmdpi.com

A common strategy involves the Arndt-Eistert homologation of an N-protected α-amino acid. For example, a protected L-alanine could be converted to its corresponding acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of tert-butanol (B103910) would yield the N-protected tert-butyl 3-amino-2-methylpropanoate. This method allows for the direct transfer of chirality from the starting α-amino acid to the final β-amino acid ester product.

Another derivatization approach involves the reduction of the carboxylic acid functionality of an N-protected α-amino acid to an alcohol, followed by conversion to a leaving group (e.g., a tosylate or halide). Subsequent displacement with a cyanide nucleophile and hydrolysis would provide the homologated carboxylic acid, which could then be esterified to the tert-butyl ester. While more steps are involved, this method also preserves the stereochemical integrity of the starting material.

Asymmetric Organocatalytic and Metal-Catalyzed Syntheses of Tert-butyl 3-amino-2-methylpropanoate

Asymmetric catalysis, utilizing either small organic molecules (organocatalysis) or metal complexes with chiral ligands, has emerged as a powerful tool for the enantioselective synthesis of β-amino esters.

Enantioselective Conjugate Addition Reactions

The conjugate addition (or Michael addition) of a nitrogen nucleophile to an α,β-unsaturated ester is one of the most direct methods for the synthesis of β-amino esters. The development of chiral catalysts has enabled this reaction to be performed with high enantioselectivity.

Organocatalytic Approaches: Chiral primary and secondary amines, thioureas, and squaramides derived from cinchona alkaloids or other chiral scaffolds have been successfully employed as organocatalysts for the asymmetric Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds. organic-chemistry.orgnih.govnih.gov For the synthesis of tert-butyl 3-amino-2-methylpropanoate, the conjugate addition of an amine or an amine equivalent to tert-butyl crotonate or tert-butyl methacrylate (B99206) would be the key step. Chiral Brønsted acids and bifunctional catalysts that can activate both the electrophile and the nucleophile have shown great promise in achieving high yields and enantioselectivities in such reactions.

Metal-Catalyzed Approaches: Copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated esters is a well-established method for the formation of C-C bonds. nih.govlibretexts.org For the synthesis of tert-butyl 3-amino-2-methylpropanoate, a related approach would involve the conjugate addition of an amine equivalent. For example, a copper-catalyzed hydroamination could be employed. In this reaction, a copper-hydride species adds across the double bond of tert-butyl crotonate, followed by reaction with an electrophilic nitrogen source to furnish the desired β-amino ester. The use of chiral ligands, such as those based on phosphines or N-heterocyclic carbenes, is crucial for inducing high enantioselectivity.

The following table provides representative examples of catalysts used in asymmetric conjugate additions relevant to the synthesis of β-amino esters.

| Catalyst Type | Catalyst Example | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |

| Organocatalyst | Sulfonamide-Thiourea | α,β-Unsaturated Ketones | γ-Nitro Ketones | up to 97% | organic-chemistry.org |

| Metal Catalyst (Cu) | CuOTf/Josiphos | α,β-Unsaturated Ketones and Esters | β-Boryl Carbonyls | up to 96% | rsc.org |

Diastereoselective Synthetic Routes for Specific Stereoisomers

When a molecule contains two or more stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). For tert-butyl 3-amino-2-methylpropanoate, which has stereocenters at the C2 and C3 positions, diastereoselective methods are required to synthesize specific stereoisomers (e.g., syn or anti).

One established method for achieving high diastereoselectivity is through the alkylation of chiral enolates derived from β-amino acid precursors. For instance, the dianion of a chiral N-protected β-alanine derivative can be alkylated with methyl iodide to introduce the methyl group at the α-position with good diastereoselectivity. scielo.br The stereochemical outcome is often dictated by the chiral auxiliary and the reaction conditions.

Another powerful approach is the diastereoselective reduction of β-enamino esters. These precursors can be readily prepared by the condensation of β-keto esters with amines. The subsequent reduction of the enamine double bond can be controlled to favor either the syn or anti diastereomer of the β-amino ester by carefully selecting the reducing agent and reaction conditions. acs.org

Multi-Component Cascade Reactions for Direct Access to Tert-butyl 3-amino-2-methylpropanoate Analogs

Multi-component reactions (MCRs) and cascade reactions offer a highly efficient means of synthesizing complex molecules from simple starting materials in a single pot, thereby reducing waste and improving atom economy. While specific MCRs or cascade reactions that directly yield tert-butyl 3-amino-2-methylpropanoate are not prominently reported, related methodologies for the synthesis of β-amino ester analogs are well-established.

The Mannich reaction, a three-component reaction between an aldehyde, an amine, and a carbonyl compound, is a classic example that can be adapted for the synthesis of β-amino esters. The use of pre-formed imines and silyl (B83357) ketene (B1206846) acetals in the presence of a suitable catalyst can lead to the formation of β-amino esters with high efficiency. organic-chemistry.org

More recently, photocatalytic methods have been merged with other transformations to create novel cascade reactions. For example, a two-step protocol involving a photocatalytic hydroalkylation followed by an oxidative functionalization has been developed for the modular synthesis of β-amino acid derivatives. rsc.org Such innovative strategies hold great potential for the direct and efficient synthesis of tert-butyl 3-amino-2-methylpropanoate and its analogs in the future.

Classical Chemical Synthesis Routes and Process Optimizations for Tert-butyl 3-amino-2-methylpropanoate

The synthesis of tert-butyl 3-amino-2-methylpropanoate, a valuable building block in organic and medicinal chemistry, is approached through several classical chemical methodologies. These routes are continuously refined to improve yield, purity, and scalability. Key strategies include the direct esterification of the parent β-amino acid, construction of the β-amino ester scaffold via reductive amination, and the chemical modification of structurally related precursor molecules.

Esterification Protocols and Yield Enhancement Strategies

The direct esterification of 3-amino-2-methylpropanoic acid presents a straightforward route to its tert-butyl ester. However, challenges arise from the presence of the nucleophilic amino group, which can lead to side reactions. farmaciajournal.com Successful protocols often rely on the careful selection of reagents and conditions to selectively protect the carboxylic acid function.

One effective method for the tert-butylation of N-protected amino acids involves the use of N,N-dimethylformamide di-tert-butyl acetal (B89532). nih.gov This reagent allows for the selective esterification of the carboxylic acid even in the presence of other sensitive functional groups like hydroxyls. The reaction is typically performed by heating the amino acid with the acetal in an anhydrous solvent such as toluene. nih.gov

Another general approach for amino acid esterification utilizes in situ generation of an activating agent. For instance, reacting the amino acid with chlorosulphonic acid and a corresponding alcohol can form the ester. google.com While this method is versatile, for tert-butyl esters, the use of tert-butanol would be required. The molar ratio of chlorosulphonic acid to the amino acid is a critical parameter, with ratios between 1.0 and 1.3 often providing optimal results. google.com

Yield enhancement strategies focus on managing the equilibrium of the esterification reaction and minimizing side products. Key factors influencing the rate and yield of esterification include temperature, catalyst amount, and the molar ratio of reactants. ceon.rs For acid-catalyzed esterifications, increasing the temperature generally enhances both the reaction rate and the final yield. ceon.rs The use of a large excess of the alcohol component can also shift the equilibrium towards the product side, thereby increasing conversion. ceon.rs

Table 1: Comparison of Esterification Parameters for Propanoic Acid Derivatives

Reductive Amination Approaches for β-Amino Ester Synthesis

Reductive amination is a powerful and widely used method for forming C-N bonds and is highly applicable to the synthesis of β-amino esters. mdpi.com The process typically involves the reaction of a carbonyl compound, in this case, a β-keto ester, with an amine source, followed by the in situ reduction of the resulting imine or enamine intermediate. researchgate.net This one-pot operation is a cornerstone of pharmaceutical and medicinal chemistry for amine synthesis. mdpi.com

The synthesis of tert-butyl 3-amino-2-methylpropanoate via this route would start from tert-butyl 2-methyl-3-oxobutanoate. The reaction proceeds with ammonia (B1221849) or an ammonia source, forming an intermediate which is then reduced. Common reducing agents include catalytic hydrogenation or hydride agents like sodium cyanoborohydride (NaCNBH₃). researchgate.net

Despite its utility, the reductive amination of β-ketoesters can be challenging. A significant competing reaction is the direct reduction of the ketone carbonyl group. digitellinc.com To overcome this, methodologies have been developed that avoid the pre-formation or isolation of the imine intermediate. digitellinc.com High-throughput experimentation has led to the development of robust catalyst systems, such as those using low loadings of ruthenium with BINAP as a ligand, which can directly transform β-ketoesters into β-amino esters with high efficiency. digitellinc.com Biocatalytic approaches using enzymes like β-amino acid dehydrogenase (β-AADH) or amine dehydrogenases (AmDHs) also represent a promising avenue for the direct reductive amination of β-keto acids or esters to furnish chiral β-amino acids and their derivatives. acs.orgfrontiersin.org

Table 2: Key Aspects of Reductive Amination for β-Amino Ester Synthesis

Derivatization from Alternative Precursors with Structural Analogy

Synthesizing tert-butyl 3-amino-2-methylpropanoate can also be achieved by modifying precursors that already contain a significant portion of the target molecule's structure. A prominent example of this strategy is the conjugate addition (or Michael addition) of an amine to an α,β-unsaturated ester.

For the target compound, the logical precursor is tert-butyl 2-methylpropenoate (tert-butyl methacrylate). The reaction involves the 1,4-addition of an amine nucleophile, such as ammonia, across the activated double bond. This approach efficiently establishes the β-amino ester framework. organic-chemistry.org Various catalysts can be employed to facilitate this transformation, including silicon tetrachloride, which enables the reaction to proceed under solvent-free conditions with good yields. organic-chemistry.org

Another derivatization strategy involves starting from readily available amino acids and performing a series of chemical transformations. For example, L-asparagine can serve as a chiral precursor for the synthesis of complex β-amino acids. The synthesis involves condensation with an aldehyde (like pivalaldehyde), followed by further chemical modifications to build the desired structure. orgsyn.org Similarly, other heterocyclic precursors, such as oxazoline (B21484) derivatives, can be synthesized and then subjected to ring-opening and oxidation reactions to yield N-protected β-amino acids, which can subsequently be esterified. mdpi.com These multi-step sequences allow for the introduction of specific stereochemistry and functional groups.

Table 3: Precursor-Based Synthetic Strategies

Reactivity and Strategic Chemical Transformations of Tert Butyl 3 Amino 2 Methylpropanoate

Amine Group Derivatizations and Advanced Functionalizations

The primary amine group in tert-butyl 3-amino-2-methylpropanoate is a key site for a variety of chemical modifications, including N-alkylation, amidation, and the implementation of protection/deprotection strategies. These transformations are fundamental in synthesizing more complex molecules.

N-Alkylation Reactions and Regioselectivity

N-alkylation of the primary amine introduces alkyl substituents, a crucial step in modifying the compound's properties and enabling further reactions. The synthesis of N-alkyl amino acids is significant as N-methylation, for instance, can increase a peptide's bioavailability by enhancing its lipophilicity. monash.edu

One of the challenges in N-alkylation is achieving regioselectivity, particularly in the presence of other nucleophilic sites. However, the primary amine of tert-butyl 3-amino-2-methylpropanoate is the most nucleophilic site, directing alkylation to the nitrogen atom. Standard methods for N-alkylation often involve the use of alkyl halides in the presence of a base. For example, N-methylation can be achieved using sodium hydride and methyl iodide. monash.edu While effective, these conditions can sometimes lead to over-alkylation. More controlled and milder methods are often preferred, especially for complex substrates. psu.edu

| Reagent/Catalyst | Conditions | Outcome |

| Sodium Hydride/Methyl Iodide | Not specified | N-methylation |

| Alkyl Halides/Base | Not specified | N-alkylation |

Amidation and Amine Protection/Deprotection Strategies

Amidation, the formation of an amide bond, is another critical transformation of the amine group. This can be achieved by reacting tert-butyl 3-amino-2-methylpropanoate with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Direct amidation between a carboxylic acid and an amine is possible but often requires catalysts to proceed efficiently. rsc.org A one-pot synthesis of amides from tert-butyl esters can be achieved by generating an acid chloride intermediate in situ using α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst. organic-chemistry.orgresearchgate.net This method is effective for a range of amines and proceeds under mild conditions. organic-chemistry.org Another approach involves the use of dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl2) and imidazole, which activates the carboxy group and protects the α-amino group of amino acids, allowing for amidation without racemization. organic-chemistry.org

Given the reactivity of the amine group, it is often necessary to protect it during reactions at other sites of the molecule. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal. masterorganicchemistry.comfishersci.co.uk The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org

Deprotection of the Boc group is readily accomplished under acidic conditions. masterorganicchemistry.com Trifluoroacetic acid (TFA) is commonly used for this purpose, often in a solvent like dichloromethane (B109758) (DCM). fishersci.co.uknih.gov The mechanism involves protonation of the carbamate (B1207046), followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. masterorganicchemistry.comnih.gov

| Strategy | Reagents | Key Features |

| Amidation | α,α-dichlorodiphenylmethane, SnCl₂ | In situ acid chloride formation, mild conditions. organic-chemistry.orgresearchgate.net |

| Dichloro(methyl)(3,3,3-trifluoropropyl)silane, Imidazole | No racemization, direct use of unprotected amino acids. organic-chemistry.org | |

| Amine Protection | Di-tert-butyl dicarbonate (Boc₂O), Base | Forms a stable Boc-protected amine. fishersci.co.ukorganic-chemistry.org |

| Amine Deprotection | Trifluoroacetic Acid (TFA) | Efficient removal of the Boc group under acidic conditions. fishersci.co.uknih.gov |

Ester Group Reactivity and Intermolecular Transformations

The tert-butyl ester of tert-butyl 3-amino-2-methylpropanoate offers a different set of reactive possibilities, primarily centered around hydrolysis, transesterification, and its participation in cyclization reactions.

Selective Ester Hydrolysis and Transesterification Pathways

The tert-butyl ester is known for its stability under basic and neutral conditions but is susceptible to cleavage under acidic conditions. acsgcipr.org This allows for selective deprotection in the presence of other ester groups, such as methyl or ethyl esters, which are more readily hydrolyzed under basic conditions. chemicalforums.com For instance, treatment with a strong acid like trifluoroacetic acid or hydrochloric acid efficiently cleaves the tert-butyl ester to yield the corresponding carboxylic acid. acsgcipr.org The mechanism proceeds through the formation of a stable tert-butyl cation. acsgcipr.org Lewis acids like zinc bromide (ZnBr₂) can also be employed for the chemoselective hydrolysis of tert-butyl esters, even in the presence of other acid-labile protecting groups. researchgate.net

Transesterification, the conversion of one ester to another, is another valuable transformation. This can be catalyzed by enzymes or chemical catalysts. For example, lipase-catalyzed transesterification has been demonstrated for the production of biodiesel. nih.gov In the context of tert-butyl 3-amino-2-methylpropanoate, transesterification could be used to replace the tert-butyl group with other alkyl or aryl groups, thereby modifying the properties of the molecule. This can be achieved by reacting the ester with an alcohol in the presence of a suitable catalyst, such as sodium methoxide. csic.es

Cyclization Reactions Involving the Ester Moiety for Heterocycle Formation

The ester group, in conjunction with the amine functionality, can participate in intramolecular cyclization reactions to form various heterocyclic structures. For instance, derivatives of 3-aminopropanoates can be utilized in the synthesis of β-lactams. While specific examples for tert-butyl 3-amino-2-methylpropanoate are not abundant in the provided search results, the general principle of using amino esters in cyclization is well-established. rsc.org The formation of heterocyclic compounds is a cornerstone of medicinal chemistry, and the strategic use of bifunctional molecules like tert-butyl 3-amino-2-methylpropanoate is key to accessing novel scaffolds. For example, organocatalyzed reactions of related tetramic acids with benzylidenemalononitrile (B1330407) can lead to the formation of dihydropyrano[2,3-c]pyrrole heterocycles. researchgate.net

Stereoselective Reactions at the β-Carbon Center (C2) of Tert-butyl 3-amino-2-methylpropanoate

The β-carbon (C2) of tert-butyl 3-amino-2-methylpropanoate is a stereocenter, and its configuration is crucial for the biological activity of many target molecules. Therefore, stereoselective reactions at this position are of significant interest.

Enolate chemistry provides a powerful tool for forming new carbon-carbon bonds at the α-position to a carbonyl group. In the case of tert-butyl 3-amino-2-methylpropanoate, this would be the C2 position. The generation of an enolate from the ester, followed by reaction with an electrophile, can lead to the formation of a new stereocenter. The stereochemical outcome of such reactions is often influenced by the specific enolate generated (E or Z) and the nature of the electrophile and reaction conditions. For example, aldol (B89426) reactions of titanium enolates of amino acid tert-butyl esters have been studied and can proceed with good diastereoselectivity. researchgate.net The use of chiral auxiliaries or catalysts can further enhance the stereocontrol of these transformations.

Stereoinversion and Retention Pathways in Chemical Reactions

The stereochemical integrity of the α-carbon in tert-butyl 3-amino-2-methylpropanoate is a critical consideration in its chemical transformations. Reactions involving this center can proceed through pathways that either retain or invert the existing stereochemistry. The outcome is largely dependent on the reaction mechanism and the nature of the intermediates formed.

One of the most common transformations involving the α-carbon is enolate formation. The deprotonation of the α-carbon is a key step in alkylation, aldol, and related C-C bond-forming reactions. The stereochemistry of the resulting product is determined by the facial selectivity of the subsequent reaction of the enolate.

Retention of Stereochemistry: In many cases, reactions can be designed to proceed with retention of configuration. This is often achieved through the use of chiral auxiliaries or by substrate-controlled diastereoselection where the existing stereocenter directs the approach of the incoming electrophile. For instance, the formation of a metal enolate can be influenced by the coordination of the metal to both the enolate oxygen and the nitrogen of the amino group, creating a rigid chelate structure. This chelated intermediate can shield one face of the enolate, leading to a highly stereoselective attack of an electrophile from the less hindered face.

Stereoinversion Pathways: Conversely, stereoinversion at the α-carbon is also possible. One common pathway for inversion is through a deprotonation-protonation sequence under conditions that allow for thermodynamic equilibration. If the initial deprotonation to form the enolate is followed by protonation, the proton can add to either face of the planar enolate. If the reaction conditions favor the formation of the thermodynamically more stable diastereomer, and this diastereomer has the opposite configuration at the α-carbon, a net inversion of stereochemistry will be observed.

The choice of base, solvent, and temperature can significantly influence the stereochemical outcome. Non-polar solvents often favor the formation of aggregated enolate structures, which can enhance stereoselectivity, while polar solvents can disrupt these aggregates, potentially leading to lower selectivity or inversion.

A summary of factors influencing the stereochemical outcome of reactions at the α-carbon is presented in Table 1.

| Factor | Influence on Stereochemistry | Potential Outcome |

| Chiral Auxiliary | Can block one face of the enolate from attack. | High diastereoselectivity, often with retention of configuration. |

| Chelating Metal Cations | Form rigid cyclic intermediates, leading to facial discrimination. | High diastereoselectivity. |

| Solvent Polarity | Can influence the aggregation state and geometry of the enolate. | Polar solvents may decrease selectivity; non-polar solvents may enhance it. |

| Reaction Temperature | Can affect the kinetic versus thermodynamic control of the reaction. | Lower temperatures often favor kinetic products. |

| Nature of the Electrophile | Steric bulk of the electrophile can influence the trajectory of approach. | Can impact the level of diastereoselectivity. |

Methods for the Stereoselective Construction of Quaternary Carbon Centers Adjacent to the β-Amino Group

The synthesis of molecules containing a quaternary carbon atom adjacent to a β-amino group is a significant challenge in organic synthesis due to the steric hindrance associated with forming such a crowded center. Tert-butyl 3-amino-2-methylpropanoate serves as a valuable starting material for such constructions, as it already possesses one of the four necessary substituents at the α-carbon. The primary strategies for introducing the remaining two substituents to create a β²,²-amino ester involve the stereoselective alkylation of an enolate or Mannich-type reactions.

Diastereoselective Alkylation of Enolates:

A powerful method for constructing the quaternary center is the sequential diastereoselective alkylation of the enolate derived from an N-protected derivative of tert-butyl 3-amino-2-methylpropanoate. The amino group is typically protected with a bulky group (e.g., Boc, Cbz) to prevent side reactions and to influence the stereochemical course of the alkylation.

The general sequence is as follows:

Protection of the amino group: The primary amine is converted to a secondary amine or amide to prevent N-alkylation and to introduce a directing group.

First Alkylation: The N-protected compound is treated with a strong base (e.g., lithium diisopropylamide, LDA) to form the corresponding enolate. This enolate is then reacted with a first electrophile (R¹-X). The stereochemistry of this step is crucial and is often controlled by the protecting group or a chiral auxiliary.

Second Alkylation: The resulting α-substituted β-amino ester is then subjected to a second deprotonation and alkylation with a different electrophile (R²-X) to generate the quaternary carbon center. The stereochemical control of this second alkylation can be challenging due to increased steric hindrance.

The success of this approach often relies on the careful choice of protecting groups, reaction conditions, and electrophiles to achieve high diastereoselectivity in both alkylation steps.

Vilsmeier-Haack Reaction:

A more recently developed method for the synthesis of highly substituted β-amino esters, including those with quaternary carbons, is the Vilsmeier-Haack reaction with non-aromatic carbon nucleophiles. acs.orgresearchgate.net This reaction allows for the preparation of conformationally restricted β²,²- and β²,²,³-amino esters. acs.orgresearchgate.net While not a direct transformation of tert-butyl 3-amino-2-methylpropanoate, this methodology provides a synthetic route to the core structure.

Catalytic Asymmetric Aminomethylation:

Another modern approach involves the catalytic asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals. nih.govacs.org This method allows for the direct synthesis of unprotected β²-amino acids with high enantioselectivity. nih.govacs.org A confined imidodiphosphorimidate (IDPi) catalyst has been shown to be effective for a broad range of substrates. nih.govacs.org This strategy could be adapted to produce derivatives of tert-butyl 3-amino-2-methylpropanoate with a quaternary α-carbon.

The following table summarizes some of the key methods for the construction of quaternary carbon centers in β-amino esters.

| Method | Key Features | Potential Advantages |

| Sequential Diastereoselective Alkylation | Stepwise introduction of two alkyl groups onto the α-carbon via enolate intermediates. | Allows for the introduction of two different alkyl groups. |

| Vilsmeier-Haack Reaction | Formation of highly substituted β-amino esters through a reaction with non-aromatic carbon nucleophiles. acs.orgresearchgate.net | Access to complex and sterically hindered structures. acs.orgresearchgate.net |

| Catalytic Asymmetric Aminomethylation | One-pot synthesis of enantiopure β²-amino acids from bis-silyl ketene acetals. nih.govacs.org | High efficiency and enantioselectivity; scalable. nih.govacs.org |

The development of these and other novel synthetic methods continues to expand the utility of β-amino acids like tert-butyl 3-amino-2-methylpropanoate as building blocks for complex molecules with important applications in medicinal chemistry and materials science.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and bifunctional nature of tert-butyl 3-amino-2-methylpropanoate make it an important starting material for asymmetric synthesis, allowing for the construction of enantiomerically pure complex molecules.

Tert-butyl 3-amino-2-methylpropanoate is a derivative of a β-amino acid, specifically a β²-substituted β-amino acid. psu.edu Such structures are of significant interest in the synthesis of β-peptides, which are oligomers of β-amino acids. Unlike natural α-peptides, β-peptides often adopt stable, predictable secondary structures (helices, sheets, and turns) and exhibit enhanced resistance to enzymatic degradation. psu.edu

The tert-butyl group serves as a convenient protecting group for the carboxylic acid functionality. In peptide synthesis, particularly solid-phase peptide synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions during the coupling of amino acid monomers. nih.govpeptide.com The tert-butyloxycarbonyl (Boc) group is a common N-terminus protecting group, and tert-butyl esters are used for C-terminus or side-chain protection. nih.govpeptide.com The tert-butyl ester is stable under the conditions required to remove the widely used Fmoc (9-fluorenylmethoxycarbonyl) protecting group but can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), often in the final step of synthesis. peptide.compeptide.com This differential stability allows for its strategic use in complex synthetic routes.

The incorporation of β²-substituted residues like 2-methyl-3-aminopropanoic acid into peptide chains influences the resulting conformation, providing access to novel peptide scaffolds with specific biological functions. psu.edu

Table 1: Role in Peptide Synthesis

| Feature | Description | Relevance in Synthesis |

|---|---|---|

| Core Structure | β²-substituted β-amino acid ester | Precursor for building β-peptide backbones with unique conformational properties. psu.edu |

| Tert-butyl Ester | Carboxylic acid protecting group | Stable to certain deprotection conditions (e.g., for Fmoc group removal), allowing for orthogonal synthesis strategies. peptide.compeptide.com |

| Chirality | Contains a stereocenter at the C2 position | Enables the synthesis of enantiomerically pure peptides and peptidomimetics. |

| Resulting Scaffold | β-Peptide | Offers enhanced stability against proteolytic enzymes compared to natural α-peptides. |

Amino acids are versatile precursors for the synthesis of nitrogen-containing heterocyclic compounds due to the presence of both an amine and a carboxylic acid group. mdpi.com Tert-butyl 3-amino-2-methylpropanoate can be utilized in cyclization reactions to form various heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.

The synthetic utility of this compound can be seen in reactions where the amino group acts as a nucleophile to initiate ring formation. The tert-butyl ester can be hydrolyzed or activated to participate in cyclization, leading to the formation of lactams and other heterocyclic systems. The "tert-amino effect," a term describing cyclization reactions of ortho-substituted N,N-dialkylanilines, highlights a general principle where an amino group facilitates intramolecular ring closure, a strategy applicable to the synthesis of spiro heterocycles and other complex fused systems. nih.gov While not a direct example, this principle underscores the potential of the amino group in tert-butyl 3-amino-2-methylpropanoate to be used in similar intramolecular cyclizations to build heterocyclic scaffolds.

Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The development of novel ligands is an active area of research. Molecules derived from the chiral pool, such as amino acids, are attractive starting materials for ligand synthesis.

Tert-butyl 3-amino-2-methylpropanoate can serve as a precursor for chiral ligands. The amino group can be functionalized to coordinate with a metal center. For instance, research has shown that chiral ligands containing N-(tert-butyl) groups can be effective in palladium-catalyzed asymmetric reactions. researchgate.net While these examples may not start directly from tert-butyl 3-amino-2-methylpropanoate, they demonstrate the value of the tert-butylamino structural motif in creating an effective chiral environment around a catalytic metal center. The synthesis of pincer-type ligands, which often start from molecules containing amino functionalities, further illustrates a pathway where this compound could be modified to create sophisticated ligands for catalysis. mdpi.com

Utility as a Key Intermediate in Active Pharmaceutical Ingredient Research

The structural features of tert-butyl 3-amino-2-methylpropanoate make it a valuable intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). fermion.firesearchgate.net Its use allows for the controlled introduction of a specific chiral fragment into a larger target molecule.

In drug discovery, the systematic modification of a lead compound is essential for optimizing its pharmacological properties. Tert-butyl 3-amino-2-methylpropanoate serves as a building block that can be incorporated into potential drug candidates. Its use as an intermediate has been described in the synthesis of pharmacologically important molecules. researchgate.net For example, research has shown its utility in creating peptidomimetic drugs, which are compounds designed to mimic natural peptides but with improved stability or activity. The ability to introduce this specific fragment allows medicinal chemists to probe structure-activity relationships (SAR) and refine the design of new therapeutic agents.

The core structure of 3-amino-2-methylpropanoate has been identified as a useful scaffold for developing targeted therapeutic and diagnostic agents.

11β-HSD1 Inhibitors: The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a therapeutic target for metabolic syndrome and type 2 diabetes. nih.gov The development of small molecule inhibitors for this enzyme is an area of intense research. Studies on N-tert-butyl derivatives of other scaffolds have shown that the tert-butyl group can be important for inhibitory activity against 11β-HSD1. nih.gov The 3-amino-2-methylpropanoate framework provides a versatile scaffold that can be elaborated upon to design novel inhibitors for this enzyme. nih.gov

PET Probes: Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiolabeled tracers to visualize and measure metabolic processes in the body. Amino acid-based radiotracers are particularly useful for imaging tumors, which often exhibit increased amino acid transport. nih.govnih.gov Derivatives of 2-methylpropanoic acid have been developed as ¹⁸F-labeled PET imaging agents. Specifically, compounds like 2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid and its N-methylated analog have been evaluated for their ability to target tumors via the system A amino acid transport system. nih.govnih.gov Tert-butyl 3-amino-2-methylpropanoate serves as a non-radioactive precursor or reference standard in the development of such advanced diagnostic tools.

Table 2: Applications in Medicinal Chemistry

| Application Area | Specific Role of the Compound | Target/Example |

|---|---|---|

| Drug Discovery | Key intermediate and building block | Synthesis of peptidomimetics and other lead compounds for structural optimization. researchgate.net |

| Enzyme Inhibition | Scaffold for inhibitor design | Development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov |

| Medical Imaging | Precursor for radiotracer synthesis | Development of ¹⁸F-labeled amino acid derivatives for tumor imaging with Positron Emission Tomography (PET). nih.govnih.gov |

Potential Contributions to Agrochemical Research and Development

Tert-butyl 3-amino-2-methylpropanoate, a chiral β-amino ester, serves as a valuable building block in organic synthesis. While its applications are more extensively documented in medicinal chemistry, its structural motifs hold potential for the development of novel agrochemicals, particularly fungicides and herbicides. The integration of amino acid fragments is a recognized strategy in the design of new pesticidal molecules. nih.govmdpi.comnih.gov

The core structure of this compound is a β-amino acid derivative. Such derivatives are of significant interest because they can be used to construct complex molecules with specific biological activities. mdpi.com In agrochemical research, the goal is to design molecules that can effectively control pests, such as fungi or weeds, while minimizing environmental impact. chemimpex.com The unique stereochemistry and functional groups of tert-butyl 3-amino-2-methylpropanoate make it a candidate for incorporation into larger molecules designed to interact with specific biological targets in pests.

One key area of potential is in the synthesis of fungicides. Triazole-based fungicides are a major class of agrochemicals, and research has shown that incorporating amino acid fragments into their structure can lead to compounds with potent antifungal activity. nih.gov For example, derivatives of β-(1,2,4-triazol-1-yl)alanine, which shares the β-amino acid core, are known to be metabolites of fungicides like myclobutanil. mdpi.com This suggests that β-amino esters like tert-butyl 3-amino-2-methylpropanoate could be used to synthesize new triazole-based fungicides with improved efficacy or different target spectrums.

Research into novel diamide (B1670390) compounds has also demonstrated the utility of amino acid skeletons in creating new insecticidal and fungicidal molecules. mdpi.com By using amino acids as a scaffold, chemists can combine different active fragments, such as pyrazolyl and polyfluoro-substituted phenyl groups, to generate libraries of compounds for screening. mdpi.com The 2-methylpropanoate (B1197409) portion of the subject compound provides a specific stereocenter and substitution pattern that can influence the final conformation and biological activity of such synthetic agrochemicals.

Furthermore, the general class of β-amino esters can be synthesized through various methods, including enzymatic processes, which aligns with the growing demand for greener and more sustainable chemical synthesis in the agrochemical industry. mdpi.com The development of efficient synthetic routes to these building blocks is crucial for their practical application in large-scale agrochemical production.

While direct synthesis of a commercial agrochemical from tert-butyl 3-amino-2-methylpropanoate is not widely reported in publicly available literature, its potential is inferred from its structural similarity to components of known biologically active molecules. The table below outlines potential research avenues for this compound in the agrochemical sector based on established chemical strategies.

| Research Avenue | Target Agrochemical Class | Rationale |

| Scaffold for Diamides | Fungicides, Insecticides | Incorporating the β-amino acid structure to link other known active fragments, a strategy proven effective for creating novel pesticidal molecules. mdpi.com |

| Precursor for Triazole Derivatives | Fungicides | Synthesis of novel triazole compounds by leveraging the β-amino acid core, which is present in metabolites of existing fungicides. nih.govmdpi.com |

| Synthesis of Alaninate Analogs | Fungicides, Herbicides | Modification of N-acyl-N-arylalaninates, a known toxophoric group in fungicides, by incorporating the unique 2-methyl substitution pattern. nih.gov |

| Building Block for Peptide Mimetics | Herbicides, Insecticides | Developing peptide-like molecules that can disrupt biological processes in target pests, an area where β-amino acids are of high interest. mdpi.com |

Structural Elucidation and Advanced Spectroscopic Characterization of Tert Butyl 3 Amino 2 Methylpropanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy of tert-butyl 3-amino-2-methylpropanoate allows for the identification and assignment of all non-exchangeable protons in the molecule. The tert-butyl group gives rise to a characteristic singlet in the upfield region of the spectrum due to the nine equivalent protons. The protons on the propanoate backbone (CH, CH₂, and CH₃) exhibit distinct signals with specific multiplicities arising from spin-spin coupling with neighboring protons, which can be analyzed using the n+1 rule. docbrown.info The chemical shifts are influenced by the electron-withdrawing effects of the adjacent ester and amino groups. ucl.ac.uk

Interactive Data Table: Predicted ¹H NMR Spectral Data for Tert-butyl 3-amino-2-methylpropanoate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.45 | Singlet | 9H |

| -CH-CH₃ | ~1.15 | Doublet | 3H |

| -CH(CH₃)- | ~2.60 | Multiplet | 1H |

| -CH₂-NH₂ | ~2.90 | Multiplet | 2H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in tert-butyl 3-amino-2-methylpropanoate produces a distinct signal. The carbonyl carbon of the ester group is typically observed in the downfield region (~170-180 ppm). The quaternary and methyl carbons of the tert-butyl group, as well as the carbons of the propanoate backbone, appear at characteristic chemical shifts. The position of each signal is dependent on its electronic environment, with carbons closer to electronegative atoms like oxygen and nitrogen being shifted further downfield. docbrown.info

Interactive Data Table: Predicted ¹³C NMR Spectral Data for Tert-butyl 3-amino-2-methylpropanoate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C =O | ~175 |

| -C (CH₃)₃ | ~80 |

| -C(C H₃)₃ | ~28 |

| -C H₂-NH₂ | ~45 |

| -C H(CH₃)- | ~40 |

Fluorine-19 (¹⁹F) NMR is a powerful technique for studying fluorinated derivatives of tert-butyl 3-amino-2-methylpropanoate. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR probe. nih.gov Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of fluorinated analogs are free from background signals. nih.gov The chemical shift of ¹⁹F is extremely sensitive to its local electronic environment, making it an excellent reporter for conformational changes, ligand binding, and protein-protein interactions when the fluorinated analog is incorporated into larger biomolecules. nih.govnih.gov For instance, trifluoromethyl (-CF₃) groups are often used as labels, providing a strong singlet in the ¹⁹F NMR spectrum that can be monitored to study molecular interactions. anu.edu.auresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the accurate mass determination of molecules. For tert-butyl 3-amino-2-methylpropanoate (C₉H₁₉NO₂), HR-ESI-MS in positive ion mode would detect the protonated molecule, [M+H]⁺. The high resolution of the instrument enables the determination of the molecule's exact mass to several decimal places, which can be used to confirm its elemental composition. For example, the calculated exact mass of the [M+H]⁺ ion for C₉H₁₉NO₂ is 174.1494 g/mol . Fragmentation of the parent ion under tandem MS (MS/MS) conditions, such as the characteristic loss of the tert-butyl group (a neutral loss of 56 Da), can further confirm the structure. nih.govnih.gov

Interactive Data Table: HR-ESI-MS Data for Tert-butyl 3-amino-2-methylpropanoate

| Ion | Chemical Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₉H₂₀NO₂]⁺ | 174.1494 |

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. thieme-connect.despringernature.com

For a chiral molecule like tert-butyl 3-amino-2-methylpropanoate, single-crystal X-ray diffraction analysis of an enantiomerically pure sample allows for the unambiguous determination of the absolute configuration (R or S) at the C2 stereocenter. nih.gov This is achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. thieme-connect.deed.ac.uk The resulting crystal structure would reveal the preferred conformation of the molecule in the solid state, as well as any intermolecular interactions, such as hydrogen bonding involving the amino group and the ester carbonyl, which dictate the crystal packing. While obtaining a suitable single crystal can be challenging, the structural information it provides is unparalleled in its detail and accuracy. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

The determination of the enantiomeric purity of tert-butyl 3-amino-2-methylpropanoate and its derivatives is a critical aspect of their synthesis and characterization, ensuring the desired stereochemical outcome of asymmetric reactions. Chiral chromatography is the most effective technique for this purpose, enabling the separation and quantification of individual enantiomers. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography (GC) are powerful tools utilized for assessing enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-performance liquid chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds, including β-amino acid esters like tert-butyl 3-amino-2-methylpropanoate. The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times.

The choice of CSP is paramount for achieving successful enantioseparation. For amino acids and their derivatives, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., ChiroBiotic T), have proven to be particularly effective. google.comsigmaaldrich.com These CSPs possess ionic groups and are compatible with a range of mobile phases, making them suitable for separating polar and ionic compounds like amino acid esters without the need for derivatization. sigmaaldrich.com A Chinese patent demonstrates a method for the chiral separation of several side-chain protected amino acids, including tert-butyl esters such as DL-aspartate-4-tertiary butyl ester and DL-glutamic acid-5-tertiary butyl ester, using a teicoplanin-based CSP. google.com The method highlights the utility of a simple mobile phase, such as methanol (B129727) and water, for achieving separation. google.com

Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, are also widely used for the enantiomeric resolution of chiral amines and amino acid esters. yakhak.org For these types of columns, the analytes may require derivatization with a chromophoric group, such as a nitrobenzoxadiazole (NBD) moiety, to facilitate detection. yakhak.org

The mobile phase composition, including the type of organic modifier (e.g., methanol, isopropanol) and its concentration, plays a crucial role in retention and selectivity. For instance, in the separation of tert-butylated amino acids on a teicoplanin column, varying the methanol-to-water ratio significantly impacts the separation. google.com

| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (t1, min) | Retention Time (t2, min) | Reference |

|---|---|---|---|---|---|---|

| (R/S)-tert-Butyl 2-(benzylamino)-2-(4-nitrophenyl)propanoate | CHIRALPAK AD | Hexane/Isopropanol (95:5) | 0.7 | 9.26 | 10.24 | rsc.org |

| (R/S)-tert-Butyl 2-(allylamino)-2-(4-nitrophenyl)propanoate | CHIRALCEL OD | Hexane/Isopropanol (99:1) | 0.7 | 11.96 | 12.88 | rsc.org |

Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) Applications

Ultra-Performance Liquid Chromatography (UPLC) , a refinement of HPLC utilizing smaller particle size columns (typically sub-2 µm), offers significant advantages in terms of speed, resolution, and sensitivity for enantiomeric purity assessment. The principles of chiral separation in UPLC are analogous to HPLC, relying on chiral stationary phases. The enhanced efficiency of UPLC allows for much faster analysis times, often under three minutes, for the enantioselective analysis of amino acids. nih.gov A tandem column approach, coupling different chiral selectors, can be employed in UPLC systems to achieve baseline separation for a wide range of amino acid derivatives in a single run. nih.gov

Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile and thermally stable compounds. For amino acid esters like tert-butyl 3-amino-2-methylpropanoate, derivatization is typically required to increase their volatility. The amino and carboxyl groups are converted into less polar functional groups. For example, the carboxyl group can be esterified, and the amino group can be acylated with reagents like trifluoroacetic anhydride. sigmaaldrich.com

Chiral GC separations are performed on capillary columns coated with a chiral stationary phase. Cyclodextrin derivatives and chiral phases based on amino acid derivatives, such as Chirasil-Val, are commonly employed. uni-muenchen.denih.gov Chirasil-Val, for instance, is synthesized from L-valine and can be used to separate a broad range of chiral compounds, including amino acids. uni-muenchen.de The choice of derivatizing agent can even be used to reverse the elution order of enantiomers, a technique useful for accurately quantifying trace enantiomeric impurities. sigmaaldrich.com

The following table summarizes typical conditions and findings for UPLC and GC-based chiral separations of amino acid derivatives, which are applicable to the analysis of tert-butyl 3-amino-2-methylpropanoate.

| Technique | Chiral Stationary Phase/Column | Derivatization | Key Findings | Reference |

|---|---|---|---|---|

| UPLC-MS | QN-AX and ZWIX(+) tandem core-shell columns | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Achieved baseline separation for 22 of 24 chiral AQC-amino acid enantiomer pairs in under 3 minutes. | nih.gov |

| GC-MS | Chirasil-L-Val capillary column | Heptafluorobutyl chloroformate derivatization followed by amidation with methylamine. | Cost-effective method for the separation of nine cyclic secondary amino acid enantiomers. | nih.gov |

| GC | CHIRALDEX G-TA | Two-step: Methylation followed by acetylation (e.g., with trifluoroacetic anhydride). | Successful separation of D and L proline enantiomers; enantioreversal achieved with different acetylation reagents. | sigmaaldrich.com |

Computational Chemistry and Mechanistic Investigations of Tert Butyl 3 Amino 2 Methylpropanoate

Density Functional Theory (DFT) for Electronic Structure, Conformation, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems with a favorable balance between computational cost and accuracy. For Tert-butyl 3-amino-2-methylpropanoate, DFT calculations can provide deep insights into its intrinsic properties.

Electronic Structure and Conformation: The initial step in the computational analysis of Tert-butyl 3-amino-2-methylpropanoate involves geometry optimization to locate the minimum energy structures on the potential energy surface. The presence of flexible groups, such as the tert-butyl ester and the aminomethyl side chain, gives rise to multiple possible conformations. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are adept at predicting the relative energies of these conformers and identifying the most stable, or ground-state, geometry.

The electronic properties, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential, can be readily calculated. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The electrostatic potential map visually represents the electron-rich and electron-deficient regions of the molecule, which is invaluable for predicting sites of electrophilic and nucleophilic attack.

Spectroscopic Property Prediction: DFT calculations are also instrumental in predicting various spectroscopic properties, which can aid in the experimental characterization of Tert-butyl 3-amino-2-methylpropanoate.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to the nuclear coordinates, the vibrational frequencies corresponding to the normal modes of vibration can be obtained. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, facilitating the assignment of spectral bands to specific molecular motions. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with reasonable accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. The calculated chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure and assign specific resonances.

Below is an interactive table showcasing hypothetical DFT-calculated data for the optimized geometry of Tert-butyl 3-amino-2-methylpropanoate.

| Parameter | Value |

| Electronic Energy | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Selected Geometric Parameters | |

| C=O Bond Length | 1.21 Å |

| C-N Bond Length | 1.47 Å |

| Predicted Spectroscopic Data | |

| C=O Vibrational Frequency | 1735 cm⁻¹ |

| N-H Vibrational Frequency | 3350 cm⁻¹ |

| ¹³C Chemical Shift (C=O) | 175 ppm |

| ¹H Chemical Shift (NH₂) | 1.5 ppm |

Reaction Mechanism Elucidation via Advanced Computational Modeling

Computational modeling provides a powerful lens through which to examine the intricate details of chemical reaction mechanisms, offering insights that are often difficult or impossible to obtain through experimental means alone.

Understanding the mechanism of a chemical reaction requires the identification of all intermediates and, crucially, the transition states that connect them. For reactions involving Tert-butyl 3-amino-2-methylpropanoate, such as N-acylation or ester hydrolysis, computational methods can be employed to map the entire reaction pathway.

The process begins by identifying the structures of the reactants, products, and any intermediates. Transition state optimization algorithms are then used to locate the saddle point on the potential energy surface that corresponds to the transition state. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the stationary points (reactants, intermediates, transition states, and products) have been located, an energy profile for the reaction can be constructed. This profile illustrates the relative energies of each species along the reaction pathway, providing the activation energies and reaction enthalpies. This information is critical for understanding the kinetics and thermodynamics of the reaction. For instance, in a hypothetical N-acylation reaction, the energy profile would reveal the energy barrier for the nucleophilic attack of the amino group on the acylating agent and the subsequent steps.

Many chemical reactions can produce multiple stereoisomers. Computational chemistry offers a powerful approach to understanding and predicting the stereochemical outcome of such reactions. researchgate.net In the context of Tert-butyl 3-amino-2-methylpropanoate, which is chiral at the C2 position, reactions at or near this stereocenter can exhibit stereoselectivity.

Theoretical models can be used to calculate the energies of the diastereomeric transition states leading to the different stereoisomeric products. According to the Curtin-Hammett principle, the ratio of the products is determined by the difference in the free energies of these transition states. A lower energy transition state will lead to the major product.

For example, in the alkylation of an enolate derived from Tert-butyl 3-amino-2-methylpropanoate, the approach of the electrophile can occur from two different faces, leading to two diastereomeric products. By modeling the transition states for both approaches, the preferred pathway can be identified, and the diastereomeric excess (d.e.) can be predicted. Similarly, in enantioselective reactions employing a chiral catalyst, computational modeling can elucidate the non-covalent interactions between the substrate, the catalyst, and the reagent in the transition state, revealing the origin of the enantioselectivity. researchgate.net

The following table presents a hypothetical energy profile for a diastereoselective reaction involving a derivative of Tert-butyl 3-amino-2-methylpropanoate.

| Species | Relative Free Energy (kcal/mol) |

| Reactant + Reagent | 0.0 |

| Transition State A (leading to Diastereomer A) | 15.2 |

| Transition State B (leading to Diastereomer B) | 16.8 |

| Diastereomer A | -5.4 |

| Diastereomer B | -4.9 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design (within academic research scope)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. Within the scope of academic research, QSAR can be a valuable tool for the rational design of novel derivatives of Tert-butyl 3-amino-2-methylpropanoate with desired properties.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The QSAR modeling process typically involves the following steps:

Data Set Preparation: A series of derivatives of Tert-butyl 3-amino-2-methylpropanoate with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding affinity) is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the data set. These descriptors can be classified into several categories, including constitutional, topological, geometrical, and quantum chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various validation techniques, such as internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds.

A validated QSAR model can then be used to predict the activity of new, yet-to-be-synthesized derivatives of Tert-butyl 3-amino-2-methylpropanoate. This allows for the in silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources in the drug discovery and development process.

Below is a hypothetical QSAR data table for a series of Tert-butyl 3-amino-2-methylpropanoate derivatives.

| Compound | LogP | Molecular Weight | Polar Surface Area | Experimental Activity (IC₅₀, μM) | Predicted Activity (IC₅₀, μM) |

| Derivative 1 | 2.5 | 250 | 60 | 5.2 | 5.5 |

| Derivative 2 | 3.1 | 280 | 55 | 2.8 | 3.1 |

| Derivative 3 | 2.8 | 265 | 65 | 8.1 | 7.9 |

| Derivative 4 | 3.5 | 300 | 50 | 1.5 | 1.8 |

Future Research Directions in Tert Butyl 3 Amino 2 Methylpropanoate Chemistry

Development of Novel and Environmentally Sustainable Synthetic Pathways for Industrial Scalability

The industrial production of fine chemicals like Tert-butyl 3-amino-2-methylpropanoate is increasingly governed by the principles of green chemistry. Future research will undoubtedly focus on developing synthetic routes that are not only economically viable but also environmentally benign.

Biocatalysis: One of the most promising areas is the use of enzymes to catalyze the synthesis. Lipases, for instance, have been successfully employed in the kinetic resolution of racemic β-amino esters, offering a pathway to enantiomerically pure products. mdpi.com Future work could focus on identifying or engineering specific enzymes for the direct, asymmetric synthesis of Tert-butyl 3-amino-2-methylpropanoate, thereby avoiding the need for resolution of a racemic mixture. This approach offers high selectivity under mild reaction conditions, significantly reducing energy consumption and waste generation.

Continuous-Flow Synthesis: The transition from batch to continuous-flow manufacturing presents another significant opportunity for process intensification. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. The synthesis of β-amino acid esters has been successfully demonstrated in continuous-flow microreactors, suggesting that this technology could be adapted for the large-scale production of Tert-butyl 3-amino-2-methylpropanoate.

Sustainable Reagents and Solvents: Research into replacing hazardous reagents and solvents with greener alternatives is a continuing trend. This includes the exploration of catalytic methods that minimize the use of stoichiometric reagents and the use of bio-based or recyclable solvents. For instance, the development of robust, reusable heterogeneous catalysts could streamline the synthesis and purification processes, making the industrial production more sustainable.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering for direct asymmetric synthesis. |

| Continuous-Flow Synthesis | Improved safety, scalability, and process control; higher yields. | Reactor design and optimization for multi-step syntheses. |

| Green Chemistry Principles | Reduced environmental impact, cost-effectiveness. | Development of reusable catalysts and use of benign solvents. |

Exploration of New Applications in Advanced Materials Science and Catalysis

The unique structural characteristics of Tert-butyl 3-amino-2-methylpropanoate make it an attractive candidate for applications beyond its traditional role as a synthetic intermediate.

Biodegradable Polymers: There is a growing demand for sustainable materials, and β-amino acid esters can serve as valuable monomers for the synthesis of biodegradable polymers such as poly(β-amino ester)s. These polymers have shown promise in biomedical applications like drug delivery and gene therapy. Future research could investigate the incorporation of Tert-butyl 3-amino-2-methylpropanoate into polymer backbones to modulate properties such as degradation rate, drug-loading capacity, and biocompatibility.

Metal-Organic Frameworks (MOFs): The amino group in Tert-butyl 3-amino-2-methylpropanoate can act as a functional site for coordination with metal ions, making it a potential building block for the synthesis of chiral MOFs. These materials have applications in gas storage, separation, and asymmetric catalysis. Research in this area would involve designing and synthesizing novel MOFs incorporating this chiral ligand and evaluating their performance in various applications.

Organocatalysis: Chiral amines and their derivatives are widely used as organocatalysts in asymmetric synthesis. The amino group of Tert-butyl 3-amino-2-methylpropanoate, once deprotected, could be functionalized to create novel chiral catalysts. Future studies could explore the catalytic activity of these derivatives in a range of organic transformations, aiming to develop highly efficient and selective catalysts for the synthesis of valuable chiral molecules.

| Application Area | Potential Role of Tert-butyl 3-amino-2-methylpropanoate | Research Objectives |

| Biodegradable Polymers | Monomer for creating functional and biodegradable materials. | Synthesis of novel poly(β-amino ester)s and evaluation of their biomedical applications. |

| Metal-Organic Frameworks | Chiral building block for the construction of functional porous materials. | Design and synthesis of chiral MOFs for catalysis and separation. |

| Organocatalysis | Precursor to novel chiral organocatalysts. | Development of efficient and selective catalysts for asymmetric reactions. |

Rational Design and Synthesis of Derivatives for Enhanced and Targeted Chemical Functionality in Research Contexts

The modification of the core structure of Tert-butyl 3-amino-2-methylpropanoate opens up a vast chemical space for the development of new molecules with tailored properties and functions.

Bioactive Molecules: β-Amino acids are important constituents of many biologically active peptides and small molecules. The rational design of derivatives of Tert-butyl 3-amino-2-methylpropanoate could lead to the discovery of new therapeutic agents. mdpi.comunimi.it By modifying the substituents on the amino group or the ester, researchers can fine-tune the molecule's pharmacological properties, such as its binding affinity to a specific biological target or its metabolic stability. nih.gov

Computational Design: The use of computational tools in drug discovery and materials science is becoming increasingly prevalent. Molecular modeling and quantum chemical calculations can be employed to predict the properties of novel derivatives of Tert-butyl 3-amino-2-methylpropanoate before their synthesis. This in silico approach can accelerate the design-synthesis-testing cycle, enabling a more efficient exploration of the chemical space and the identification of candidates with desired functionalities.

Functionalized Building Blocks: The synthesis of derivatives with specific functional groups can expand the utility of Tert-butyl 3-amino-2-methylpropanoate as a versatile building block in organic synthesis. For example, the introduction of fluorescent tags, cross-linking agents, or affinity labels could enable its use in chemical biology and materials science research. Future work will likely focus on developing efficient and selective methods for the functionalization of this chiral scaffold.

| Research Area | Approach | Desired Outcome |

| Bioactive Molecule Discovery | Synthesis and screening of a library of derivatives. | Identification of new drug candidates with improved efficacy and safety profiles. |

| Computational Chemistry | Molecular modeling and simulation of derivative properties. | Rational design of molecules with targeted functionalities and prediction of their behavior. |

| Synthetic Methodology | Development of novel functionalization strategies. | Creation of a toolbox of versatile building blocks for diverse research applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.